molecular formula C16H16Cl2N2OS B2600220 N-(3,4-dichlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396674-71-7

N-(3,4-dichlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B2600220
CAS No.: 1396674-71-7
M. Wt: 355.28
InChI Key: ZWFPARXJBJYVCS-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and central nervous system (CNS) research. Its structure incorporates a piperidine-1-carboxamide core, a motif frequently found in compounds that target neurotransmitter receptors and transporters . The 3,4-dichlorophenyl moiety is a common pharmacophore in psychotropic agents, often associated with high-affinity binding to CNS targets . This, combined with the thiophen-3-yl heterocycle, suggests potential for investigating novel mechanisms of action. This compound is provided for research purposes to explore its potential biological activity. Precedents in scientific literature indicate that analogous compounds with carboxamide linkers and dichlorophenyl groups have been investigated as selective ligands for dopamine and serotonin receptors, which are critical targets in the development of therapies for depression, addiction, and other neuropsychiatric disorders . The specific spatial arrangement of its aromatic and heterocyclic systems makes it a valuable chemical tool for probing structure-activity relationships (SAR) and for screening in assays related to monoamine transporters and GPCRs. This product is intended for research and development use only in a laboratory setting. It is not for diagnostic or therapeutic use, or for human consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2OS/c17-14-2-1-13(9-15(14)18)19-16(21)20-6-3-11(4-7-20)12-5-8-22-10-12/h1-2,5,8-11H,3-4,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFPARXJBJYVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzene as a starting material.

    Attachment of the Thiophenyl Group: The thiophenyl group is attached through a coupling reaction, often using thiophene-3-boronic acid and a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and carboxamide group participate in nucleophilic substitutions under specific conditions:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C, yielding N-alkylated or N-acylated derivatives .

  • Thiophene Ring Functionalization : The thiophene sulfur undergoes electrophilic substitution with reagents like bromine or nitric acid, producing halogenated or nitro-substituted analogs.

Oxidation and Reduction

Oxidation :

  • The thiophene moiety oxidizes with meta-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives, depending on reaction stoichiometry.

  • Piperidine ring oxidation with KMnO₄ in acidic media yields pyridine-N-oxide derivatives .

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the dichlorophenyl group to a dichlorocyclohexane derivative, altering lipophilicity .

Sulfonation and Sulfonamide Formation

Reaction with sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) in dichloromethane and triethylamine produces sulfonamide derivatives. Example:

N-(3,4-dichlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide+RSO2ClSulfonamide product[3]\text{this compound} + \text{RSO}_2\text{Cl} \rightarrow \text{Sulfonamide product} \quad[3]

Yields range from 65–85% after column chromatography .

Amide Bond Hydrolysis

Treatment with trifluoroacetic acid (TFA) cleaves the carboxamide bond, generating piperidine-4-carboxylic acid and 3,4-dichloroaniline:

Carboxamide+H2OTFAPiperidine-4-carboxylic acid+3,4-Dichloroaniline[3]\text{Carboxamide} + \text{H}_2\text{O} \xrightarrow{\text{TFA}} \text{Piperidine-4-carboxylic acid} + \text{3,4-Dichloroaniline} \quad[3]

Comparative Reactivity with Structural Analogs

CompoundReactivity ProfileKey Difference
N-(3,4-Dichlorophenyl)piperidine-4-carboxamide Slower sulfonation due to lack of thiopheneReduced aromatic electron density
4-Cyclopropylidene analogsEnhanced oxidation resistanceCyclopropylidene stabilizes piperidine

Mechanistic Insights

The carboxamide carbonyl facilitates hydrogen bonding with biological targets, influencing reaction outcomes . For example:

  • Dopamine Receptor Binding : The carbonyl group in analogous compounds enhances D3 receptor selectivity by 1000-fold compared to amine-linked derivatives .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-(3,4-dichlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide as an anticancer agent.

Case Studies

A notable study evaluated the compound's efficacy against the National Cancer Institute's 60 human cancer cell lines panel. It demonstrated promising results, particularly against leukemia and solid tumor lines, suggesting its potential as a lead compound for further development .

Cell Line IC50 (μM) Selectivity
NUGC (Gastric Cancer)0.025High
MDA-MB-231 (Breast)0.15Moderate
LNCaP (Prostate)0.30Moderate
WI38 (Normal Fibroblast)>10Low

Neuropharmacological Applications

This compound is also being investigated for its effects on dopamine receptors, particularly the D3 subtype.

Dopamine Receptor Interaction

Research indicates that this compound acts as a selective ligand for dopamine D3 receptors, which are implicated in drug addiction and various neuropsychiatric disorders . Its selectivity over D2 receptors suggests it may have fewer side effects associated with traditional dopaminergic therapies.

Pharmacokinetic Properties

In vivo studies have shown that certain derivatives of this compound exhibit favorable pharmacokinetic profiles, indicating their suitability for further testing in models of substance use disorders .

Summary of Research Findings

The diverse applications of this compound highlight its potential as a valuable compound in medicinal chemistry. Its efficacy against cancer cell lines and selective interaction with dopamine receptors position it as a candidate for future therapeutic developments.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Deficient vs.
  • Carboxamide vs. Sulfonamide : The carboxamide group in the target compound may offer greater conformational flexibility compared to the sulfonamide in Compound 20, affecting receptor binding .

Structure-Activity Relationship (SAR) Analysis

  • Thiophene vs. Pyridine : Thiophene’s larger atomic radius and sulfur atom may improve membrane permeability compared to pyridine in Compound 20 .
  • Dichlorophenyl Positioning : Meta- and para-chlorine atoms in the carbamoyl group (as in the target compound and BD 1008) are critical for hydrophobic interactions with receptor pockets .
  • Piperidine vs. Piperazine : Piperidine’s six-membered ring (vs. piperazine’s seven-membered) may reduce steric hindrance, enhancing binding to compact active sites .

Biological Activity

N-(3,4-dichlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and implications for drug development.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dichlorophenyl group and a thiophene moiety. Its molecular formula is C16H15Cl2NC_{16}H_{15}Cl_2N and it has a molecular weight of approximately 305.2 g/mol. The presence of electron-withdrawing groups such as chlorine enhances its biological activity by influencing the compound's electronic properties.

This compound has been studied for its role as an autotaxin inhibitor . Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a crucial role in various physiological processes including cell proliferation, survival, and migration. Inhibition of autotaxin can lead to therapeutic effects in conditions such as cancer and fibrosis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations show that it exhibits significant activity against several bacterial strains, including:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.5 μg/mL
Pseudomonas aeruginosa0.75 μg/mL

The compound demonstrates not only bactericidal effects but also inhibits biofilm formation, which is critical in combating persistent infections .

Anticancer Activity

The compound has shown promising results in cancer cell lines. In studies involving various human cancer cell lines, it was observed to induce apoptosis through mechanisms involving caspase activation:

Cell Line IC50 Value (μM) Mechanism
MCF-70.65Apoptosis induction
MDA-MB-2311.54Cell cycle arrest at G1 phase
U-9371.17Caspase-3 activation

These findings suggest that this compound may be developed as a potential anticancer agent .

Case Study 1: Autotaxin Inhibition

A study focused on the inhibition of autotaxin by this compound demonstrated significant reductions in LPA levels in vitro. This reduction correlated with decreased cell migration and proliferation in cancer cell models, indicating its potential utility in cancer therapies .

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against multi-drug resistant strains of bacteria. It exhibited potent antimicrobial activity with low MIC values, making it a candidate for further development as an antibiotic .

Q & A

Q. What interdisciplinary approaches integrate materials science and chemical biology for this compound’s application?

  • Methodological Answer : Explore hybrid materials (e.g., metal-organic frameworks) for controlled release or targeted delivery. Surface plasmon resonance (SPR) monitors real-time interactions with biological targets, while atomic force microscopy (AFM) characterizes nanoscale structural changes .

Methodological Resources

  • Experimental Design : Leverage DoE software (e.g., MODDE, JMP) for multifactorial optimization .
  • Data Analysis : Use cheminformatics tools (e.g., Schrödinger Suite, RDKit) for SAR and ADMET profiling .
  • Synthesis : Refer to piperidine-carboxamide coupling protocols in peer-reviewed journals for analogous compounds .

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